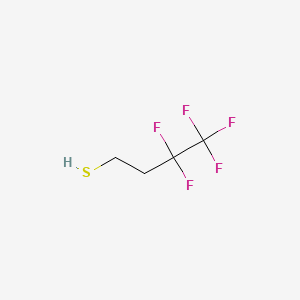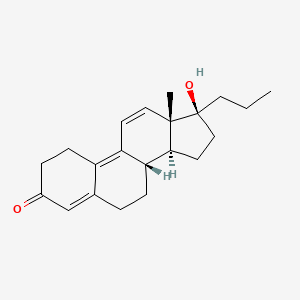![molecular formula C22H14N2O2 B13408504 Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
Benzo[k]fluoranthene-7,12-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[k]fluoranthene-7,12-dicarboxamide is a derivative of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH). PAHs are organic compounds containing multiple aromatic rings. Benzo[k]fluoranthene itself is known for its yellow crystalline appearance and is poorly soluble in most solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[k]fluoranthene-7,12-dicarboxamide typically involves the functionalization of benzo[k]fluoranthene. One common method is the introduction of carboxamide groups at the 7 and 12 positions of the benzo[k]fluoranthene molecule. This can be achieved through a series of reactions including nitration, reduction, and subsequent amide formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[k]fluoranthene-7,12-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[k]fluoranthene-7,12-dicarboxylic acid, while reduction might yield benzo[k]fluoranthene-7,12-diamine.
Applications De Recherche Scientifique
Benzo[k]fluoranthene-7,12-dicarboxamide has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: It can be used in studies of PAH metabolism and toxicity.
Industry: It can be used in the development of materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of benzo[k]fluoranthene-7,12-dicarboxamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or DNA. The compound can exert its effects by binding to these targets and altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- Benzo[j]fluoranthene
Uniqueness
Benzo[k]fluoranthene-7,12-dicarboxamide is unique due to the presence of carboxamide groups at specific positions on the benzo[k]fluoranthene molecule. This modification can significantly alter its chemical and physical properties, making it suitable for specific applications that other similar compounds might not be able to fulfill.
Propriétés
Formule moléculaire |
C22H14N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
benzo[k]fluoranthene-7,12-dicarboxamide |
InChI |
InChI=1S/C22H14N2O2/c23-21(25)19-12-7-1-2-8-13(12)20(22(24)26)18-15-10-4-6-11-5-3-9-14(16(11)15)17(18)19/h1-10H,(H2,23,25)(H2,24,26) |
Clé InChI |
YNBDILCSQDAXKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)





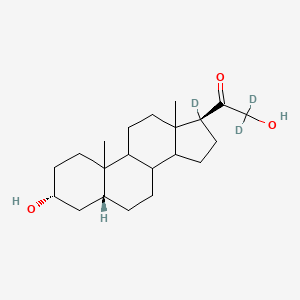
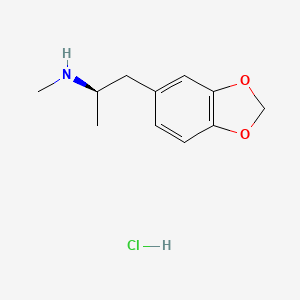
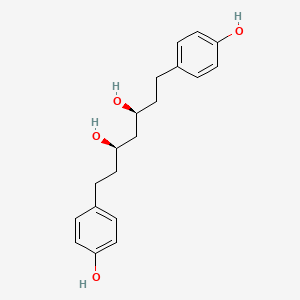
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
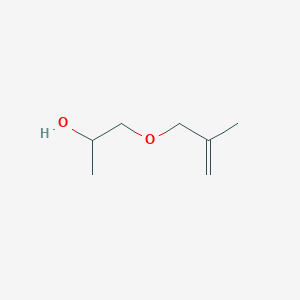
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
